molecular formula C12H26 B1362468 2-Methylundecane CAS No. 7045-71-8

2-Methylundecane

Cat. No.: B1362468
CAS No.: 7045-71-8
M. Wt: 170.33 g/mol
InChI Key: GTJOHISYCKPIMT-UHFFFAOYSA-N
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Description

2-Methylundecane is an organic compound with the chemical formula C12H26. It is a colorless to light yellow liquid with a special odor. This compound is relatively stable at room temperature and has low solubility in water. It is commonly used as a solvent in various industrial applications, including the dissolution and dilution of organic compounds such as resins, coatings, and glues .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as ketones

Mode of Action

As a ketone, it may undergo keto-enol tautomerization , a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol (an alcohol) The keto and enol forms are said to be tautomers of each other.

Biochemical Pathways

Given its classification as a ketone , it may potentially be involved in metabolic pathways related to ketone bodies.

Pharmacokinetics

It’s worth noting that the compound has a molecular weight of 170.3348 , which may influence its pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylundecane. It’s worth noting that the compound has a boiling point of 208.9±3.0 °C at 760 mmHg , which suggests that it is stable under normal environmental conditions.

Preparation Methods

2-Methylundecane can be synthesized through the reaction of undecane chloride with methyl magnesium chloride. The process involves mixing undecane chloride with diethyl ether and slowly adding methyl magnesium chloride at low temperature. After the reaction is complete, the resulting impurities are hydrolyzed and removed, followed by purification through solvent recovery to obtain this compound .

Chemical Reactions Analysis

2-Methylundecane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alkanes or alcohols.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can lead to the formation of halogenated derivatives of this compound.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine, bromine.

Major products formed from these reactions include alcohols, ketones, carboxylic acids, alkanes, and halogenated derivatives .

Scientific Research Applications

2-Methylundecane has several scientific research applications, including:

Comparison with Similar Compounds

2-Methylundecane can be compared with other similar compounds, such as:

    Undecane: A straight-chain alkane with the formula C11H24. Unlike this compound, undecane does not have a methyl group attached to its carbon chain.

    2-Methylundecanal: An aldehyde derivative of this compound with the formula C12H24O. It has different chemical properties and applications compared to this compound.

    2-Methylundecanol: An alcohol derivative with the formula C12H26O. .

This compound is unique due to its specific structure, which includes a methyl group attached to the undecane chain, giving it distinct chemical properties and applications.

Properties

IUPAC Name

2-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GTJOHISYCKPIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
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DSSTOX Substance ID

DTXSID50873241
Record name 2-Methylundecane
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Molecular Weight

170.33 g/mol
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CAS No.

7045-71-8, 31807-55-3
Record name 2-Methylundecane
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Synthesis routes and methods I

Procedure details

24 g of helio fast blue HG (C.I. no. 74160), 6 g of a copolymer formed from 75% of lauryl methacrylate and 25% of isobutyl methacrylate with a molecular weight of 150 000, and 210 g of isododecane are mixed for 10 hours using a bead vibrating mill. 100 g of the dispersion obtained are diluted with 100 g of isododecane and reacted with vigorous stirring over a period of 30 minutes at 25° C. with a mixture of 4.5 g of isobutyl cyanoacrylate and 1.5 g of allyl cyanoacrylate. The dispersion was stirred for a further 2 hours at 25° C., then centrifuged and the isolated solid matter was washed with isododecane, centrifuged again and dried. 30 g of coated blue pigment are obtained.
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Synthesis routes and methods II

Procedure details

300.0 g Lial® 123 (isododecanol from Sasol) and 18.0 g trifluoromethanesulfonic acid (50% by weight in water) were introduced into a distillation apparatus and heated for 1.5 h to 240° C. The organic phase of the distillate obtained (171.9 g) was dried over sodium sulfate and the product was isolated by filtration). The product then contained 91.5% isododecene, 7.5% Lial® 123 and 1.0% didodecyl ether (GC analysis).
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Synthesis routes and methods III

Procedure details

436 g of the succinic acid ester prepared in this manner are dissolved in 1200 g of dichloroethane. 160 g of a macroporous styrene bead polymer crosslinked with 8 % of divinyl benzene (obtained by bead polymerisation of styrene and divinyl benzene in the presence of 60 % by weight of isododecane based on the sum total of monomers) are swollen in this solution over a period of 30 minutes at 60° C, 100 g of concentrated sulphuric acid are then added dropwise with stirring over a period of 3 hours. After stirring the reaction mixture for 20 hours at reflux temperature, the reaction product is separated off. The product is freed form adherent dichloroethane by suspending it in 10 % aqueous ammonia solution and azeotropic destillation as is described in Example 1. The polymer is then heated for 10 hours to 180° C with 40 % sodium hydroxide solution in an autoclave. After the sodium hydroxide has been washed out, 585 ml of a weakly basic anion exchanger are obtained with an acid binding capacity of 2,72 Val/1 for N/10 hydrochloric acid and a nitrogen content of 10,9 % in the dry material.
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succinic acid ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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